![molecular formula C14H13ClN2O3S B2356947 N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 325474-69-9](/img/structure/B2356947.png)

N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

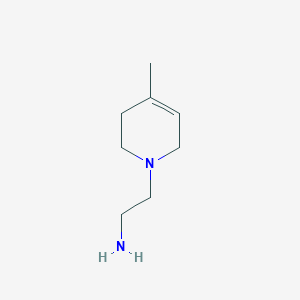

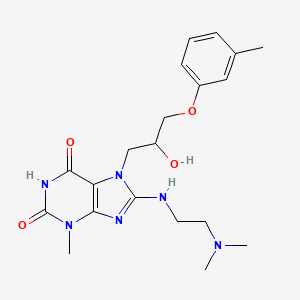

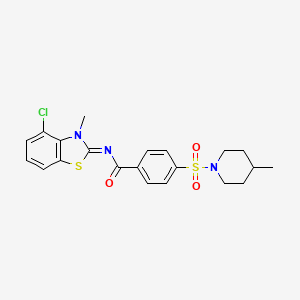

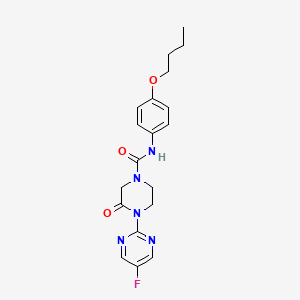

“N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C14H13ClN2O3S . Its average mass is 324.783 Da and its monoisotopic mass is 324.033539 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central acetamide group attached to a phenyl group, which is further connected to a sulfonyl group and a chlorophenyl group .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 81.8±0.4 cm3, and a polar surface area of 84 Å2 . It also has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications

Synthesis and Characterization

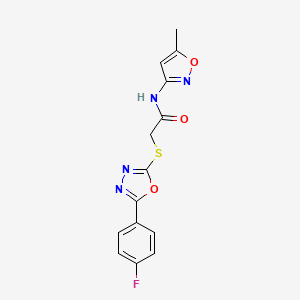

- Synthesis and Antibacterial Activities : A study on sulfanilamide derivatives, including compounds similar to N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide, focused on their synthesis, characterization (using IR, NMR, UV–Vis spectra, LCMS, HRMS, and XRD methods), thermal properties, and antibacterial activities. These derivatives showed distinct packing, hydrogen bonding models, and thermal decomposition properties but exhibited limited antibacterial and no antifungal activities (Lahtinen et al., 2014).

- Vibrational Spectroscopic Signatures : Another compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, was characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. The study aimed to understand the stereo-electronic interactions, stability, and the nature of intermolecular contacts within its crystal structure (Jenepha Mary et al., 2022).

Biological Activities

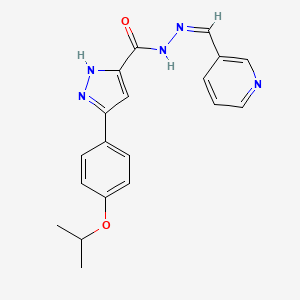

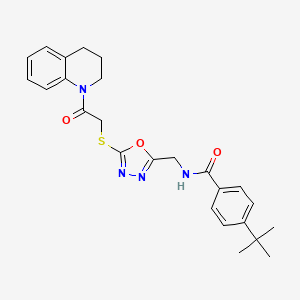

- Antimicrobial Activity Evaluation : New bisimidyl sulfonamido ketone compounds, containing biologically active segments including a β-lactam drug component, were synthesized and showed high biological activity in antimicrobial screening (Fadel & Al-Azzawi, 2021).

- Protection of Chilled Crop Plants : Mefluidide (a derivative with a similar functional group) was studied for its ability to protect chilling-sensitive plants like cucumber and corn from chilling injury, showcasing the potential agricultural applications of such compounds (Tseng & Li, 1984).

Anticancer Activity

- Cytotoxic Activity Against Cancer Cell Lines : Some novel sulfonamide derivatives were synthesized and screened for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound showed potent activity against breast cancer cell lines, highlighting the anticancer potential of these derivatives (Ghorab et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

properties

IUPAC Name |

N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJQZVACVRTVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)

![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)